

5-Fluoro-AB-PINACA: A Technical Guide to its Synthesis and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoro-AB-PINACA

Cat. No.: B593009

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic cannabinoid **5-Fluoro-AB-PINACA**, also known as 5F-AB-PINACA. The document details its synthesis, analytical characterization, and pharmacological properties, including its interaction with cannabinoid receptors. This information is intended for research, forensic, and drug development applications.

Core Compound Details

5-Fluoro-AB-PINACA is a synthetic cannabinoid featuring an indazole core structure. It is a derivative of AB-PINACA with a fluorine atom attached to the terminal carbon of the pentyl chain.^[1] Its formal chemical name is N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide.^[2]

Property	Value
Molecular Formula	C ₁₈ H ₂₅ FN ₄ O ₂
Molecular Weight	348.4 g/mol ^[3]
CAS Number	1800101-60-3 ^[2]

Synthesis Protocol

The synthesis of **5-Fluoro-AB-PINACA** is typically achieved through a two-step process involving the N-alkylation of an indazole-3-carboxylic acid precursor followed by an amide coupling reaction. The following is a representative experimental protocol based on established synthetic routes for indazole-3-carboxamide synthetic cannabinoids.

Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

Materials:

- Methyl 1H-indazole-3-carboxylate
- 1-Bromo-5-fluoropentane
- Potassium carbonate (K_2CO_3)
- Potassium iodide (KI)
- Dimethylformamide (DMF)

Procedure:

- To a solution of methyl 1H-indazole-3-carboxylate in anhydrous DMF, add potassium carbonate and a catalytic amount of potassium iodide.
- Add 1-bromo-5-fluoropentane to the reaction mixture.
- Stir the mixture at room temperature for 24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-alkylated product, methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate.

Step 2: Amide Coupling with L-Valinamide

Materials:

- Methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate
- L-Valinamide hydrochloride
- 1-Hydroxybenzotriazole (HOBr)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)

Procedure:

- Dissolve methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate, L-valinamide hydrochloride, HOBr, and EDC in anhydrous DMF.
- Add DIPEA to the mixture to act as a base.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, add water to the mixture and extract the product with an organic solvent.
- Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain **5-Fluoro-AB-PINACA**.

[Click to download full resolution via product page](#)

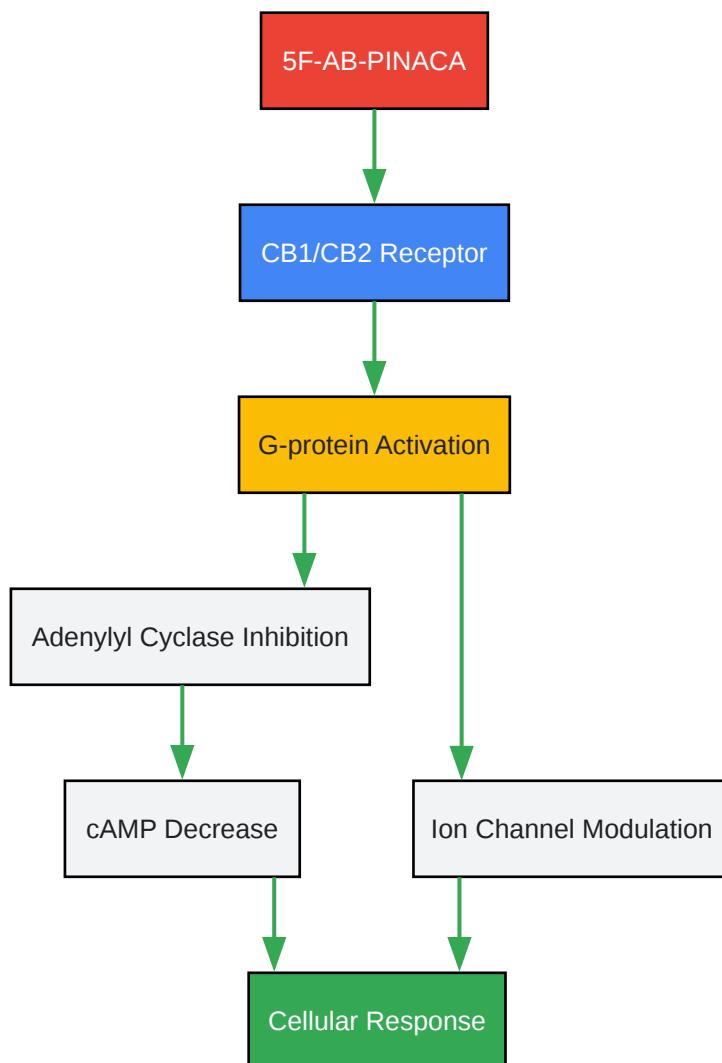
Synthetic pathway for **5-Fluoro-AB-PINACA**.

Analytical Characterization

A summary of the analytical data for the characterization of **5-Fluoro-AB-PINACA** is presented below.

Analytical Technique	Key Findings
¹ H NMR	Characteristic peaks corresponding to the protons of the indazole core, the pentyl chain, and the valinamide moiety are observed. The presence of the fluorine atom is confirmed by the splitting patterns of adjacent protons.
¹³ C NMR	Resonances for all 18 carbon atoms are accounted for, consistent with the proposed structure.
Mass Spectrometry (MS)	The protonated molecule $[M+H]^+$ is typically observed at m/z 349.2. ^[1] Common fragment ions result from the cleavage of the amide bond and the loss of the fluoropentyl side chain. ^[4]

Pharmacological Properties


Receptor Binding and Activity

5-Fluoro-AB-PINACA is a potent agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).^[5] Its high affinity for these receptors is responsible for its psychoactive effects.

Receptor	Binding Affinity (K _i) / Potency (EC ₅₀)
CB1 Receptor	EC ₅₀ = 0.48 nM ^[5]
CB2 Receptor	EC ₅₀ = 2.6 nM ^[5]

Mechanism of Action and Signaling Pathway

Like other cannabinoid receptor agonists, **5-Fluoro-AB-PINACA** activates G-protein coupled CB1 and CB2 receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.

[Click to download full resolution via product page](#)

Cannabinoid receptor signaling cascade.

Metabolism

In vivo, **5-Fluoro-AB-PINACA** undergoes extensive metabolism. The primary metabolic pathways include hydrolysis of the terminal amide, hydroxylation of the pentyl chain, and oxidative defluorination. The major metabolites identified are the 5-hydroxypentyl and pentanoic acid derivatives.

Conclusion

This technical guide provides essential information on the synthesis and characterization of **5-Fluoro-AB-PINACA** for the scientific and research communities. The detailed protocols and

data presented herein are intended to support further investigation into the pharmacology, toxicology, and analytical detection of this potent synthetic cannabinoid. It is imperative that this compound be handled with appropriate safety precautions in a controlled laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentylinole/Pentylinazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- To cite this document: BenchChem. [5-Fluoro-AB-PINACA: A Technical Guide to its Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b593009#5-fluoro-ab-pinaca-synthesis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com